molecular formula C30H27BrN2OS B11637520 2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

Cat. No.: B11637520
M. Wt: 543.5 g/mol
InChI Key: SKFCMHRDUSBYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features a spiro connection between a benzoquinazoline and a cyclohexane ring, with additional functional groups such as a benzylsulfanyl and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves multiple steps:

    Formation of the Benzoquinazoline Core: The benzoquinazoline core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzamide and a suitable aldehyde or ketone.

    Introduction of the Spiro Connection: The spiro connection is introduced by reacting the benzoquinazoline core with a cyclohexanone derivative under acidic or basic conditions.

    Functional Group Modifications: The benzylsulfanyl and bromophenyl groups are introduced through nucleophilic substitution reactions. For example, the benzylsulfanyl group can be added by reacting the intermediate with benzylthiol, while the bromophenyl group can be introduced using a brominated phenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexanone ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving spiro compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylsulfanyl and bromophenyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzoquinazoline-cyclohexane] derivatives: Compounds with similar spiro connections but different substituents.

    Benzylsulfanyl derivatives: Compounds with the benzylsulfanyl group but different core structures.

    Bromophenyl derivatives: Compounds with the bromophenyl group but different core structures.

Uniqueness

The unique combination of the spiro connection, benzylsulfanyl group, and bromophenyl group in 2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one imparts distinct chemical properties and potential applications that are not commonly found in other compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C30H27BrN2OS

Molecular Weight

543.5 g/mol

IUPAC Name

2-benzylsulfanyl-3-(3-bromophenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C30H27BrN2OS/c31-23-13-9-14-24(18-23)33-28(34)26-27(32-29(33)35-20-21-10-3-1-4-11-21)25-15-6-5-12-22(25)19-30(26)16-7-2-8-17-30/h1,3-6,9-15,18H,2,7-8,16-17,19-20H2

InChI Key

SKFCMHRDUSBYOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC(=CC=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.